6-Chloro-3-(2-methoxynaphthalen-1-YL)pyrazin-2-amine
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Overview
Description
6-Chloro-3-(2-methoxynaphthalen-1-yl)pyrazin-2-amine is a chemical compound with the molecular formula C15H12ClN3O. It is a member of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(2-methoxynaphthalen-1-yl)pyrazin-2-amine typically involves the reaction of 2-chloropyrazine with 2-methoxynaphthalene under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(2-methoxynaphthalen-1-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of 3-(2-methoxynaphthalen-1-yl)pyrazin-2-amine.
Substitution: Formation of 6-substituted pyrazin-2-amine derivatives.
Scientific Research Applications
6-Chloro-3-(2-methoxynaphthalen-1-yl)pyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-Chloro-3-(2-methoxynaphthalen-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, interfering with cell signaling pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
3-Methoxynaphthalen-2-amine: Shares the naphthalene moiety but lacks the pyrazine ring.
6-Methoxynaphthalen-2-ylpropanamide: Contains a similar naphthalene structure but with different functional groups
Uniqueness
6-Chloro-3-(2-methoxynaphthalen-1-yl)pyrazin-2-amine is unique due to its combination of a pyrazine ring and a methoxynaphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C15H12ClN3O |
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Molecular Weight |
285.73 g/mol |
IUPAC Name |
6-chloro-3-(2-methoxynaphthalen-1-yl)pyrazin-2-amine |
InChI |
InChI=1S/C15H12ClN3O/c1-20-11-7-6-9-4-2-3-5-10(9)13(11)14-15(17)19-12(16)8-18-14/h2-8H,1H3,(H2,17,19) |
InChI Key |
RUGYQLVGFGAYKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NC=C(N=C3N)Cl |
Origin of Product |
United States |
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